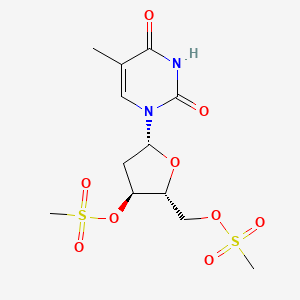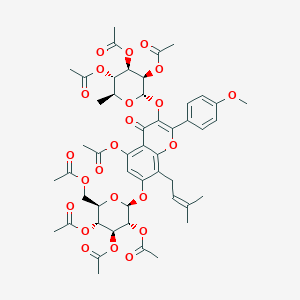
3',5'-DI-O-Mesylthymidine
Descripción general
Descripción
3',5'-DI-O-Mesylthymidine is a chemical compound that is widely used in scientific research. It is a derivative of thymidine, a nucleoside that is a building block of DNA. The mesylate group in 3',5'-DI-O-Mesylthymidine is a sulfonate ester that makes the compound more reactive and easier to manipulate in the laboratory.
Aplicaciones Científicas De Investigación
1. Synthesis of Antiviral Aminonucleosides
3',5'-Di-O-mesylthymidine (DMST) has been utilized in the synthesis of various aminonucleosides, which show potential as antiviral agents. DMST undergoes a transformation to produce alkylaminothymidines, serving as intermediates for further chemical modifications and potentially yielding new classes of antiviral compounds (Sakthivel, Kumar, & Pathak, 1993).
2. Creation of Novel Nucleotide Analogs
The compound has been employed in the generation of nucleoside sultones, which are important for preparing novel nucleotide analogs. This involves the treatment of 3'-O-mesylthymidine derivatives to form structurally unique nucleotide analogs, highlighting the compound’s versatility in nucleic acid chemistry (Crooks et al., 1992).
3. Formation of Dithiothymidine and Related Compounds
In studies related to the synthesis of dithiothymidine, 3',5'-di-O-mesylthymidine has been used as a starting material. The process involves various reactions leading to the formation of dithiothymidine, a compound with potential biochemical applications (Eleuteri, Reese, & Song, 1996).
4. Development of Fluororibonucleosides
This compound has also been explored in the context of developing fluororibonucleosides. Although attempts to directly incorporate fluorine into 3',5'-di-O-mesylthymidine were unsuccessful, the research provides insights into the reactivity and potential applications of the compound in nucleoside modification (Kowollik, Gaertner, Etzold, & Langen, 1970).
5. Efficient Synthesis Techniques
Recent studies have focused on efficient synthesis techniques involving 3',5'-di-O-mesylthymidine. These methods aim to optimize the production of various thymidine derivatives, demonstrating the compound's importance in streamlining synthetic processes in nucleic acid chemistry (Wang et al., 2005).
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRYDQRCOMYRY-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-DI-O-Mesylthymidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)



![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)